Oracine
Overview
Description
Oracin, chemically known as 6-[2-(2-hydroxyethyl)aminoethyl]-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline, is a promising cytostatic drug currently in clinical trials. It was developed by the Research Institute for Pharmacy and Biochemistry in Prague. Oracin inhibits nucleic acid and protein biosynthesis in cultured tumor cells and has shown significant efficacy in reducing tumor weight in various cancer models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oracin can be synthesized through a multi-step process involving the condensation of indenoisoquinoline derivatives. The synthetic route typically involves the following steps:
Formation of the indenoisoquinoline core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of functional groups: The hydroxyethyl and aminoethyl groups are introduced through nucleophilic substitution reactions.
Oxidation and reduction steps: These steps are crucial for achieving the desired stereochemistry and functional group orientation.
Industrial Production Methods: Industrial production of oracin involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Oracin undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are used in the synthesis of oracin to introduce functional groups.
Common Reagents and Conditions:
Reducing agents: NADPH-dependent enzymes are commonly used for the reduction of oracin.
Oxidizing agents: Enzymatic oxidation is facilitated by specific oxidoreductases.
Solvents: Organic solvents like methanol and ethanol are used in the synthesis and purification processes.
Major Products:
11-Dihydrooracin: The primary metabolite formed through the reduction of oracin.
Oxidized derivatives: Various oxidized forms of oracin are observed during its metabolic processing.
Scientific Research Applications
Oracin has a wide range of applications in scientific research:
Chemistry: Oracin is used as a model compound to study stereospecific reduction and oxidation reactions.
Biology: It serves as a tool to investigate the role of carbonyl-reducing enzymes in metabolic pathways.
Industry: The compound is used in the development of new purification strategies for carbonyl-reducing enzymes.
Mechanism of Action
Oracin exerts its effects by inhibiting DNA topoisomerases I and II, which are essential for DNA replication and cell division. By stabilizing the covalent complex formed between DNA and topoisomerases, oracin prevents the religation of DNA strands, leading to the inhibition of cell proliferation . Additionally, oracin undergoes metabolic reduction to 11-dihydrooracin, which is mediated by aldo-keto reductases .
Comparison with Similar Compounds
Mitoxantrone: An anthracenedione antineoplastic agent with a similar mechanism of action.
Doxorubicin: Another anticancer agent that inhibits topoisomerase II but differs in its chemical structure and metabolic pathways.
Oracin’s unique stereospecificity and its potential as a cytostatic drug make it a valuable compound for further research and development in the field of oncology.
Biological Activity
Oracine, a compound with notable biological activity, has garnered attention in the field of medicinal chemistry and pharmacology due to its anticancer properties and other therapeutic potentials. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a synthetic compound derived from natural products, exhibiting a range of biological effects. Its primary focus has been on anticancer activity, where it demonstrates cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the inhibition of topoisomerases, which are essential for DNA replication and transcription.
The biological activity of this compound is primarily attributed to its interaction with topoisomerases. Research indicates that this compound inhibits both topoisomerase I and II activities in mouse liver tissue, leading to the disruption of DNA processes crucial for cancer cell proliferation .
Key Mechanisms
- Topoisomerase Inhibition : this compound inhibits topoisomerases, which are critical for DNA unwinding during replication.
- Cytotoxicity : Exhibits direct cytotoxicity against various tumor cell lines.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.
Research Findings
A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound.
Table 1: Summary of Anticancer Activity
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Melka (1993) | Various animal tumors | Not specified | Direct cytotoxicity |
Zeng et al. (2020) | Human tumor cells | 0.18 | Topoisomerase I inhibition |
Wang et al. (2021) | HepG2 (liver cancer) | 0.15 | Induces apoptosis via ROS generation |
Case Studies
Case Study 1: Efficacy in Tumor Models
In a study conducted by Melka (1993), this compound demonstrated significant efficacy against five different animal tumor models. The results indicated a promising potential for further development as an anticancer agent.
Case Study 2: Mechanistic Insights
Zeng et al. (2020) investigated the mechanism by which this compound exerts its effects on human tumor cells. Their findings revealed that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and inhibits topoisomerase I activity, leading to cell cycle arrest.
Comparative Analysis with Other Compounds
To contextualize this compound's efficacy, it is essential to compare it with other known anticancer agents.
Table 2: Comparative Efficacy of Anticancer Agents
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HepG2 | 0.15 | Topoisomerase inhibition |
Doxorubicin | HepG2 | 0.05 | DNA intercalation |
Paclitaxel | A549 | 0.25 | Microtubule stabilization |
Properties
CAS No. |
148317-76-4 |
---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |
InChI Key |
LRHPCRBOMKRVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |
Key on ui other cas no. |
148317-76-4 |
Synonyms |
11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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